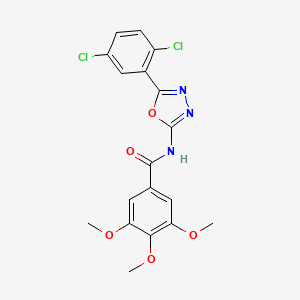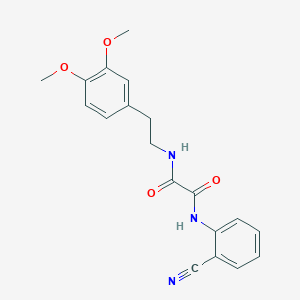
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide, also known as OXA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. OXA is a synthetic compound that belongs to the oxalamide family and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to N-(2-carboxyphenyl)aryloxalmonoamides, highlighting the method's simplicity and high yield, which could be relevant for the synthesis of compounds like N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (Mamedov et al., 2016).
- The structure of a similar compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, was analyzed, showing specific angles between the oxalamide unit and the hydroxypropyl substituent, forming a three-dimensional supramolecular structure via hydrogen bonds (Wang et al., 2016).
- Another study described the synthesis of a series of novel N1‐substituted‐N2,N2‐diphenyl oxalamides, highlighting the potential for creating diverse compounds with structural similarities to this compound (Nikalje et al., 2012).
Catalysis and Reaction Mechanisms
- In the realm of catalysis, a specific ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), showed effectiveness in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, indicating that similar compounds could also be effective in catalysis (Chen et al., 2023).
Magnetic and Supramolecular Properties
- A study on the molecule N,N'-bis(4-pyridylmethyl)oxalamide revealed the formation of extended supramolecular networks through intermolecular hydrogen bonds, hinting at the potential for this compound to form similar structures (Lee, 2010).
Photophysical Properties
- Research on 1,2-Diarylethenes, including compounds with structural similarities to this compound, explored their absorption and fluorescence properties, providing insights into the photophysical behavior of similar compounds (Singh & Kanvah, 2001).
Coordination Chemistry
- The synthesis of a coordination polymer using a dissymmetrical oxamidate ligand demonstrates the potential of oxalamide derivatives, including this compound, in constructing metal-organic networks with specific structural and magnetic properties (Liu et al., 2010).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-15-6-4-3-5-14(15)12-20/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAICXHJXLWDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
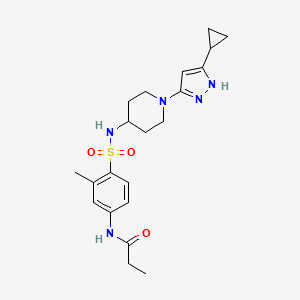
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
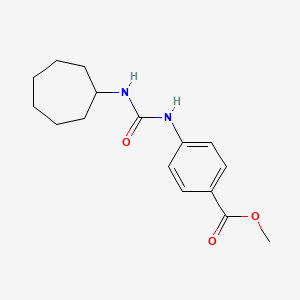
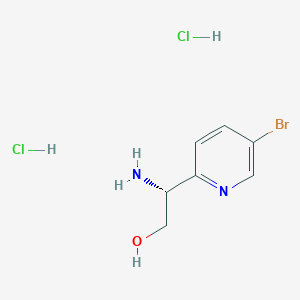
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)
